2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the piperazinyl group under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Related Compound G: Contains a similar piperazinyl group and is used in pharmaceutical research.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Another compound with a chlorophenyl and piperazinyl group, known for its selective dopamine receptor binding.
Uniqueness
What sets 2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26ClN7 |
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Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H26ClN7/c1-15-13-16(2)28-24(27-15)31-11-9-30(10-12-31)21-14-17(3)26-23-18(4)22(29-32(21)23)19-5-7-20(25)8-6-19/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
DCBZDPQFPXWPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC=C(C=C5)Cl)C)C)C |
Origin of Product |
United States |
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